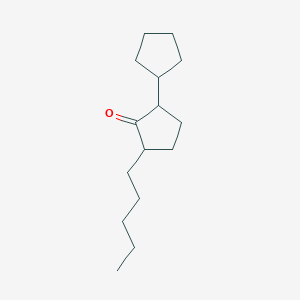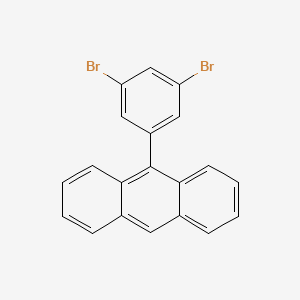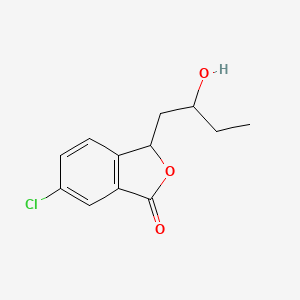
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with a chloro group and a hydroxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxybutyl Side Chain: This step involves the alkylation of the benzofuran ring with a suitable butyl derivative, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
化学反应分析
Types of Reactions
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated benzofuran derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (dechlorinated compounds), and substituted derivatives (amino, alkoxy compounds).
科学研究应用
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxybutyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Chloro-2-benzofuran-1(3H)-one: Lacks the hydroxybutyl side chain, resulting in different reactivity and applications.
3-(2-Hydroxybutyl)-2-benzofuran-1(3H)-one: Lacks the chloro group, affecting its chemical properties and biological activity.
6-Chloro-3-(2-methylbutyl)-2-benzofuran-1(3H)-one:
Uniqueness
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is unique due to the presence of both the chloro group and the hydroxybutyl side chain, which confer distinct chemical and biological properties
属性
CAS 编号 |
185696-08-6 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
6-chloro-3-(2-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13ClO3/c1-2-8(14)6-11-9-4-3-7(13)5-10(9)12(15)16-11/h3-5,8,11,14H,2,6H2,1H3 |
InChI 键 |
DFPCSNUKCRUHAM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1C2=C(C=C(C=C2)Cl)C(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
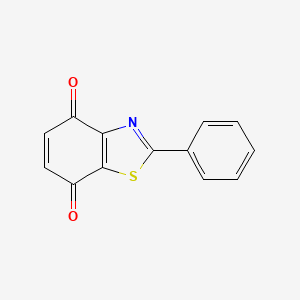
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
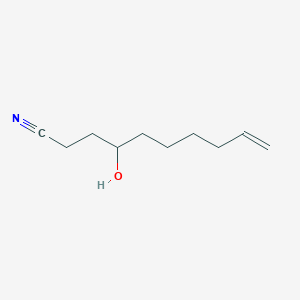
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
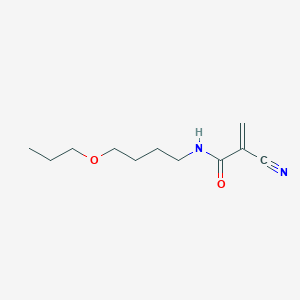

![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

